molecular formula C15H13N3O B3299036 4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol CAS No. 898563-26-3

4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol

Cat. No.: B3299036
CAS No.: 898563-26-3
M. Wt: 251.28 g/mol
InChI Key: KAJUVPFKWJMSJT-UHFFFAOYSA-N
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Description

4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol is an organic compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol This compound features a phenol group attached to a pyrazole ring, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, catalysts, and bases can be tailored to suit industrial requirements, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated phenolic compounds.

Scientific Research Applications

4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest its potential role in inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a pyrazole and pyridine ring makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-10-14(11-6-8-16-9-7-11)15(17-18)12-2-4-13(19)5-3-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUVPFKWJMSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-[3-(4-Benzyloxy-phenyl)-1-methyl-1H-pyrazol-4-yl]-pyridine (1.28 g) in ethanol (50 ml)/ethyl acetate (50 ml) in a parr bottle was added Palladium hydroxide (500 mg). The parr bottle was charged to 40 psi on a shaker for 6 h. The reaction mixture was filtered and concentrated. MPLC biotage chromatography eluting with methanol (1-7%)/chloroform provided the title compound (860 mg, 91%). 1H NMR (400 MHz, DMSO) δ 9.53 (s, 1H), 8.39 (d, J=5.8 Hz, 2 H), 7.15 (m, 4H), 6.72 (d, J=8.7 Hz, 1H), 3.84 (s, 3H); MS: (M+H m/z=252.2).
Name
4-[3-(4-Benzyloxy-phenyl)-1-methyl-1H-pyrazol-4-yl]-pyridine
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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